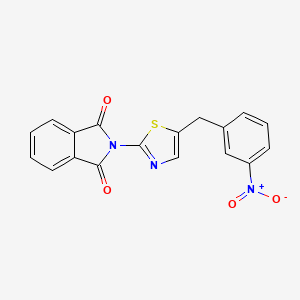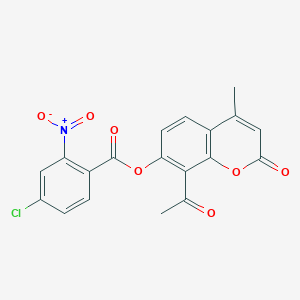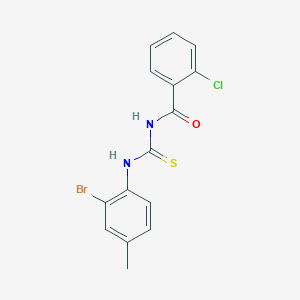
2-(5-(3-NITROBENZYL)-1,3-THIAZOL-2-YL)-1H-ISOINDOLE-1,3(2H)-DIONE
Overview
Description
2-(5-(3-NITROBENZYL)-1,3-THIAZOL-2-YL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a thiazole ring, an isoindole ring, and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-NITROBENZYL)-1,3-THIAZOL-2-YL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactionsKey reagents and catalysts such as sulfur, amines, and various acids are often used in these steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-NITROBENZYL)-1,3-THIAZOL-2-YL)-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
2-(5-(3-NITROBENZYL)-1,3-THIAZOL-2-YL)-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-(3-NITROBENZYL)-1,3-THIAZOL-2-YL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The thiazole and isoindole rings can interact with various enzymes, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzyl Alcohol: Shares the nitrobenzyl group but lacks the thiazole and isoindole rings.
Benzaldehyde, 2-nitro-: Contains a nitro group on the benzaldehyde but does not have the thiazole or isoindole structures.
Uniqueness
What sets 2-(5-(3-NITROBENZYL)-1,3-THIAZOL-2-YL)-1H-ISOINDOLE-1,3(2H)-DIONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both thiazole and isoindole rings in conjunction with the nitrobenzyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S/c22-16-14-6-1-2-7-15(14)17(23)20(16)18-19-10-13(26-18)9-11-4-3-5-12(8-11)21(24)25/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMHPFRBWRVNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(S3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(phenylsulfonyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3476547.png)
![Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B3476561.png)
![N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3476566.png)
![methyl 2,4-dimethyl-5-{[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B3476576.png)
![ethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3476584.png)
![ethyl 4-(2-furyl)-2-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B3476589.png)
![3-allyl-5-(5-methyl-2-furyl)-2-[(2-oxopropyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3476596.png)
![methyl 2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3476604.png)


![N-{[(4-bromophenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B3476642.png)
![methyl 4-[2-(4-bromophenoxy)acetamido]benzoate](/img/structure/B3476651.png)

![N-[5-(ethanesulfonyl)-2-hydroxyphenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B3476662.png)
